An In-depth Technical Guide to the Physical Properties of 2,4,4-Trimethoxybutan-1-amine
An In-depth Technical Guide to the Physical Properties of 2,4,4-Trimethoxybutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, aliphatic amines bearing multiple alkoxy groups represent a class of compounds with significant potential. Their structural features, combining the basicity and nucleophilicity of the amino group with the hydrogen-bonding capacity and polarity of ether functionalities, make them intriguing building blocks for novel molecular architectures. Amines are prevalent in over 40% of pharmaceuticals and drug candidates, where they are crucial for enhancing solubility and modulating biological activity.[1] This guide focuses on 2,4,4-Trimethoxybutan-1-amine, a unique molecule for which detailed experimental data is not widely available. Therefore, this document serves as a technical primer, combining established information with reasoned estimations based on fundamental chemical principles to provide a comprehensive overview of its physical properties.
Section 1: Molecular Identity and Structure
2,4,4-Trimethoxybutan-1-amine is a primary amine with a butane backbone substituted with three methoxy groups. The presence of a primary amine and ether moieties suggests a molecule with a distinct profile of polarity, basicity, and hydrogen bonding capability.
| Identifier | Value | Source |
| IUPAC Name | 2,4,4-Trimethoxybutan-1-amine | N/A |
| CAS Number | 1370360-21-6 | [2] |
| Molecular Formula | C₇H₁₇NO₃ | [2] |
| Molecular Weight | 163.21 g/mol | [2] |
| Canonical SMILES | COC(CC(CN)OC)OC | [2] |
| InChI | 1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3 | [2] |
| Physical Form | Solid | [2] |
Section 2: Physicochemical Properties
Direct experimental data for many of the physical properties of 2,4,4-Trimethoxybutan-1-amine are not readily found in the public domain. The following table provides a combination of available data and scientifically reasoned estimations.
| Property | Value (with justification for estimates) |
| Melting Point | Estimated: 40-60 °C. As a solid with a relatively low molecular weight and the capacity for hydrogen bonding, a melting point in this range is expected. |
| Boiling Point | Estimated: 200-220 °C at 760 mmHg. This estimation is based on its molecular weight and the presence of a primary amine, which can participate in intermolecular hydrogen bonding, significantly raising the boiling point compared to non-polar compounds of similar mass.[3] |
| Density | Estimated: 0.95 - 1.05 g/cm³. This is a typical range for polyalkoxy amines. |
| Solubility | Water: Predicted to be moderately soluble due to the presence of the polar amine and three ether groups, which can act as hydrogen bond acceptors.[4][5] However, the C7 alkyl backbone contributes some hydrophobic character. Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Solubility in non-polar solvents like hexane is likely to be limited.[5] |
| pKa (of conjugate acid) | Estimated: 9.5 - 10.5. Primary aliphatic amines typically have a pKa for their conjugate acid in the range of 10-11. The electron-withdrawing inductive effect of the methoxy groups at the 2 and 4 positions would be expected to slightly decrease the basicity of the amine, leading to a slightly lower pKa. |
Section 3: Causality of Physicochemical Properties
The physical properties of 2,4,4-Trimethoxybutan-1-amine are a direct consequence of its molecular structure.
-
Intermolecular Forces and State of Matter : The presence of a primary amine group allows for intermolecular hydrogen bonding (N-H···N), which is a relatively strong intermolecular force. This, combined with dipole-dipole interactions from the C-O and C-N bonds, results in this compound being a solid at room temperature, which is noteworthy for a small molecule.
-
Solubility Profile : The molecule possesses both hydrophilic and hydrophobic regions. The primary amine and the three methoxy groups can engage in hydrogen bonding with protic solvents like water, contributing to its solubility.[4][5] Conversely, the hydrocarbon backbone provides a degree of lipophilicity. This amphiphilic nature is a key feature in many drug molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Basicity : The lone pair of electrons on the nitrogen atom of the primary amine makes the molecule basic. The pKa of its conjugate acid is a measure of this basicity. The electronic environment around the amine, specifically the presence of nearby electronegative oxygen atoms in the methoxy groups, can influence this basicity through inductive effects.
Section 4: Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient method for the synthesis of 2,4,4-Trimethoxybutan-1-amine is through the reductive amination of a suitable ketone precursor.[6][7] This method is widely used for the formation of amines from carbonyl compounds.[8][9]
Proposed Synthesis: Reductive Amination
The synthesis would involve the reaction of 2,4,4-trimethoxybutanal with ammonia, followed by reduction of the resulting imine intermediate.
Caption: Proposed synthetic workflow for 2,4,4-Trimethoxybutan-1-amine via reductive amination.
Detailed Experimental Protocol
-
Reaction Setup : To a solution of 2,4,4-trimethoxybutanal (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 5-10 equivalents).
-
Imine Formation : Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.
-
Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching : Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose the excess reducing agent.
-
Basification and Extraction : Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2,4,4-Trimethoxybutan-1-amine.
Section 5: Applications in Research and Drug Development
While specific applications for 2,4,4-Trimethoxybutan-1-amine are not documented, molecules with similar structural motifs are of significant interest in several areas:
-
Scaffolds in Medicinal Chemistry : The combination of an amine and multiple ether functionalities provides a scaffold that can be further elaborated to create libraries of compounds for screening against biological targets. The amine can serve as a handle for amide bond formation or further alkylation, while the methoxy groups can influence conformation and solubility.[10]
-
Prodrug Design : The amine group can be part of a prodrug strategy, where it is temporarily masked to improve properties like membrane permeability or to achieve targeted drug release.[11]
-
Building Blocks for Complex Molecules : The bifunctional nature of this compound, with a nucleophilic amine at one end and an acetal at the other (which can be considered a protected aldehyde), makes it a versatile intermediate for the synthesis of more complex molecules, including heterocycles and polyfunctional linear systems.[12]
-
Materials Science : Amines are used in the synthesis of polymers and functional materials. The presence of multiple oxygen atoms could impart metal-coordinating properties, suggesting potential applications in catalysis or materials with specific binding capabilities.
Section 6: Safety and Handling
Based on available safety data, 2,4,4-Trimethoxybutan-1-amine should be handled with appropriate care in a laboratory setting.
-
GHS Classification : It is classified as Acute Toxicity, Oral, Category 4.[2]
-
Hazard Statement : H302 - Harmful if swallowed.[2]
-
Precautionary Measures :
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid ingestion and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
References
-
National Institute of Standards and Technology. (n.d.). 2,4,4-trimethyl-1-pentanol. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
- Research Guru. (2019). Prediction of Physical properties of Primary amines using Molecular structures by Multi linear Regression Analysis.
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. PubMed. Retrieved from [Link]
- Who we serve. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
- MDPI. (2025).
- National Institutes of Health. (2023).
- Royal Society of Chemistry. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science.
- PubMed. (2013). pH- and redox-responsive poly(ethylene glycol) and cholesterol-conjugated poly(amido amine)s based micelles for controlled drug delivery.
-
CHEM-GUIDE. (n.d.). Physical properties of aliphatic amines. Retrieved from [Link]
- ResearchGate. (n.d.). α-Amino Acetal: A Synthetic Intermediate for the Construction of Aza-Polycycles.
- National Institutes of Health. (2005). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol.
- National Institutes of Health. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Royal Society of Chemistry. (n.d.). Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N)
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- ACS Publications. (2026).
- ResearchGate. (n.d.).
- National Institutes of Health. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
- eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Quora. (2020). How to predict the properties of a molecule based on its chemical formula.
- National Institutes of Health. (n.d.). Prodrugs for Amines.
- EaseToLearn. (n.d.).
- NCBI Bookshelf. (n.d.). GABA Synthesis, Uptake and Release. Basic Neurochemistry.
- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
Sources
- 1. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 2. 2,4,4-Trimethoxybutan-1-amine 1370360-21-6 [sigmaaldrich.com]
- 3. CHEM-GUIDE: Physical properties of aliphatic amines [chem-guide.blogspot.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
